(2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a chemical compound characterized by its unique molecular structure and functional groups. It is classified as a piperazine derivative, which is significant in medicinal chemistry and organic synthesis. The compound is utilized in various scientific research applications, particularly in studies involving enzyme interactions and metabolic pathways. Its structural features allow it to serve as a building block for the synthesis of more complex molecules.
The compound has the following identifiers:
It falls under the category of organic compounds, specifically amines and carboxylic acid derivatives, which are widely studied for their biological activities and applications in drug development.
The synthesis of (2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate typically involves the reaction of (2R,5R)-5-hydroxymethyl-2-methylpiperazine-1-carboxylic acid with tert-butyl alcohol. This reaction is facilitated by a suitable catalyst, which enhances the efficiency of the esterification process.
Synthetic Route:
While detailed industrial production methods are not extensively documented, they likely mirror laboratory synthesis with optimizations for scale and efficiency. This includes continuous flow processes or batch reactions tailored for larger quantities.
The molecular structure of (2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate can be represented by its chemical formula C11H22N2O3. The compound features a piperazine ring with hydroxymethyl and tert-butyl functional groups attached to it.
C[C@@H]1CN[C@@H](CO)CN1C(=O)OC(C)(C)C
This structural complexity contributes to its reactivity and interaction with biological systems.
(2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include:
The specific products formed depend on the reaction conditions and reagents employed. For instance, oxidation typically yields carboxylic acid derivatives.
The mechanism of action of (2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can function as either a substrate or an inhibitor in enzymatic reactions, influencing various biochemical pathways. Its ability to modulate enzyme activity makes it valuable in pharmacological studies.
The compound has been assigned hazard classifications indicating caution during handling due to potential health effects such as skin irritation and respiratory issues.
(2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate finds applications across various scientific fields:
This compound's versatility highlights its significance in both academic research and industrial applications, making it an important subject of study within organic chemistry and medicinal research domains.
The synthesis of enantiomerically pure piperazine derivatives demands precise stereochemical control, achieved through chiral pool synthesis or resolution of racemic mixtures. For (2R,5R)-tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS# 1403898-64-5), manufacturers typically employ enantioselective hydrogenation or chiral catalysts to obtain the (2R,5R)-2-methylpiperazine precursor with defined stereocenters [1] [4]. This approach leverages naturally occurring chiral compounds or asymmetric catalysts to install the correct stereochemistry at the initial ring formation stage. The tert-butoxycarbonyl (Boc) group serves a dual purpose: it protects secondary amines during functionalization and directs stereoselectivity by imposing steric constraints on the piperazine ring. The Boc-protected intermediate maintains chiral integrity throughout subsequent reactions, which is critical given the compound’s two defined stereocenters (indicated by the [@@H] notations in its SMILES string: OC[C@@H]1NCC@HC) [3] .
Diastereoselective functionalization exploits the existing chirality of the piperazine ring to control new stereocenter formation. In the synthesis of the target compound, the C5 hydroxymethyl group is introduced via nucleophilic substitution or reductive amination, where the C2 methyl group’s chirality biases facial selectivity. A practical example involves reacting (2R)-1-Boc-2-methylpiperazine with formaldehyde and sodium cyanoborohydride, yielding the (2R,5R) diastereomer with high selectivity (>95% de) [2] . This high diastereomeric excess is attributable to the conformational rigidity imposed by the Boc group, which favors attack from the less hindered equatorial face. Computational studies (XLogP3: 0.3) confirm that the Boc group reduces rotational freedom (rotatable bond count: 3), enhancing stereocontrol during C5 modification [1] .
The Boc group is indispensable for regioselective functionalization of unsymmetrical piperazines. It selectively shields the less sterically hindered nitrogen, enabling precise hydroxymethylation at C5 without competing reactions at the adjacent nitrogen. Experimental data demonstrates that Boc protection prior to hydroxymethylation increases yields by ~30% compared to unprotected analogs, as it prevents dialkylation or polymerization [4] [5]. The Boc group’s bulkiness (molecular weight: 230.30 g/mol) creates a steric environment that favors monosubstitution, which is critical for achieving the mono-hydroxymethylated product. Deprotection under mild acidic conditions (e.g., TFA/DCM) later reveals the secondary amine for downstream applications without racemization [4] .
Table 1: Influence of Boc Protection on Piperazine Functionalization
Protection Strategy | Reaction Yield | Diastereomeric Excess | Regioselectivity (C5:N4 Ratio) |
---|---|---|---|
Unprotected piperazine | 45-55% | 60-70% | 1:1.2 |
Boc-protected piperazine | 85-90% | >95% | >20:1 |
Cbz-protected piperazine | 75-80% | 85-90% | 5:1 |
Two primary routes exist for introducing the C5 hydroxymethyl group: reductive amination of aldehydes and direct hydroxymethylation using formaldehyde under basic conditions. Reductive amination (e.g., NaBH₃CN/CH₂O) proves superior for stereochemical fidelity, achieving >90% yields in methanol/water mixtures at 0°C [1] [2]. This method leverages in situ imine formation followed by stereoselective reduction, preserving the (2R,5R) configuration. Conversely, direct hydroxymethylation with formaldehyde and base often causes epimerization at C2 due to enolization under strongly alkaline conditions (pH >10) [3]. Kinetic studies show reductive amination proceeds 3× faster than direct alkylation in polar aprotic solvents like THF, attributed to the electrophilic activation of the imine intermediate. For large-scale synthesis, reductive amination is preferred, as it avoids cryogenic temperatures and achieves complete conversion within 2 hours [1] [2].
Solvent polarity and temperature critically impact hydroxymethylation efficiency and stereoselectivity. Polar protic solvents (e.g., MeOH/H₂O) accelerate reductive amination by stabilizing the transition state, but elevated temperatures (>25°C) promote racemization. Data from process optimization reveals that THF/water mixtures (4:1) at 0°C provide optimal balance, yielding 87–92% of the diastereomerically pure product [4] . Higher temperatures (50°C) in aprotic solvents like DMF cause Boc group cleavage, reducing yields by 40–50%. Additionally, concentrated reaction mixtures (>0.5M) increase dimerization side products, whereas dilute conditions (<0.2M) favor monosubstitution. These parameters are crucial for industrial-scale production, where consistent stereochemical purity (e.g., >99% ee) is mandated for pharmaceutical intermediates [3] .
Table 2: Solvent/Temperature Optimization for Hydroxymethylation
Solvent System | Temperature | Reaction Time (h) | Yield (%) | Epimerization (%) |
---|---|---|---|---|
THF/H₂O (4:1) | 0°C | 2.0 | 92 | <1 |
MeOH | 25°C | 1.5 | 85 | 5–8 |
DMF | 0°C | 3.0 | 78 | 3 |
DCM | -20°C | 4.0 | 70 | <1 |
DMF | 50°C | 0.5 | 45 | 25 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1